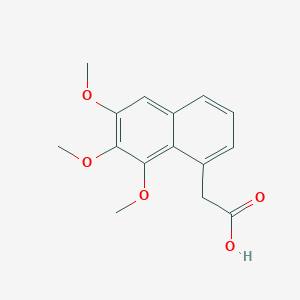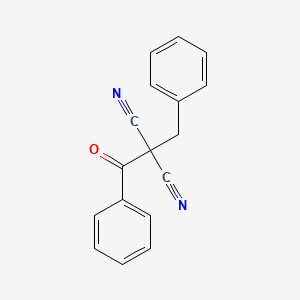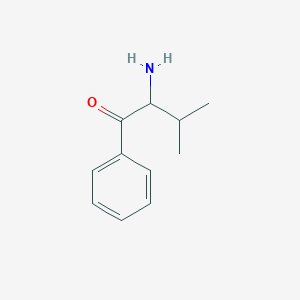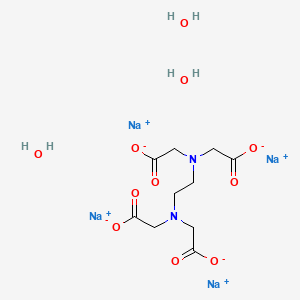
Ethylenediaminetetraacetic acid tetrasodium salt trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylenediaminetetraacetic acid tetrasodium salt trihydrate is a white, water-soluble solid that results from the neutralization of ethylenediaminetetraacetic acid with four equivalents of sodium hydroxide or an equivalent sodium base . This compound is widely used in various fields due to its ability to chelate metal ions, making it valuable in scientific research, industry, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethylenediaminetetraacetic acid tetrasodium salt trihydrate is synthesized through the cyanomethylation of ethylene diamine with sodium cyanide and formaldehyde . The reaction involves the following steps:
- Ethylene diamine reacts with formaldehyde and sodium cyanide to form the intermediate compound.
- The intermediate compound is then neutralized with sodium hydroxide to produce ethylenediaminetetraacetic acid tetrasodium salt.
- The resulting product is hydrated to form the trihydrate form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes:
- Mixing ethylene diamine, formaldehyde, and sodium cyanide in a reactor.
- Controlling the temperature and pH to optimize the reaction.
- Neutralizing the intermediate product with sodium hydroxide.
- Hydrating the final product to obtain the trihydrate form.
Analyse Chemischer Reaktionen
Types of Reactions
Ethylenediaminetetraacetic acid tetrasodium salt trihydrate primarily undergoes chelation reactions, where it binds to metal ions to form stable complexes . This compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
The chelation reactions involving this compound usually require the presence of metal ions such as calcium, magnesium, zinc, or iron. The reactions are typically carried out in aqueous solutions at neutral or slightly alkaline pH .
Major Products Formed
The major products formed from the chelation reactions of this compound are metal-EDTA complexes. These complexes are highly stable and soluble in water, making them useful for various applications .
Wissenschaftliche Forschungsanwendungen
Ethylenediaminetetraacetic acid tetrasodium salt trihydrate has a wide range of scientific research applications, including:
Wirkmechanismus
The primary mechanism of action of ethylenediaminetetraacetic acid tetrasodium salt trihydrate is its ability to chelate metal ions. The compound binds to metal ions such as calcium, magnesium, zinc, and iron, forming stable, water-soluble complexes . This chelation process prevents the metal ions from participating in chemical reactions that could lead to undesirable effects, such as enzyme inhibition or oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Ethylenediaminetetraacetic acid tetrasodium salt trihydrate is similar to other chelating agents, such as:
Ethylenediaminetetraacetic acid disodium salt: This compound is also used as a chelating agent but has different solubility and stability properties compared to the tetrasodium salt.
Ethylenediaminetetraacetic acid trisodium salt: This compound has similar chelating properties but may be used in different applications due to its specific solubility and stability characteristics.
Diethylenetriaminepentaacetic acid (DTPA): This chelating agent has a similar structure but can form more stable complexes with certain metal ions, making it useful in specific applications.
This compound is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions, making it versatile for various applications .
Eigenschaften
CAS-Nummer |
67401-50-7 |
|---|---|
Molekularformel |
C10H16N2Na4O8 |
Molekulargewicht |
384.20 g/mol |
IUPAC-Name |
tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.4Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;; |
InChI-Schlüssel |
KFDNQUWMBLVQNB-UHFFFAOYSA-N |
Verunreinigungen |
/Investigators/ reported that Tetrasodium EDTA could contain an unspecified amount of the starting material, formaldehyde. |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.O.[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na].[Na].[Na].[Na] |
Color/Form |
White powder |
Dichte |
6.9 lb/gal /Apparent density/ Relative density (water = 1): 0.7 |
melting_point |
300 °C (decomposes) |
Physikalische Beschreibung |
Liquid; Dry Powder, Water or Solvent Wet Solid; Other Solid; NKRA; Pellets or Large Crystals; Dry Powder, Liquid; Dry Powder White solid; [Hawley] Colorless solid; [ICSC] White, slightly yellow, or cream-colored solid; Hygroscopic; [CHEMINFO] COLOURLESS CRYSTALLINE POWDER. |
Löslichkeit |
Slightly soluble in ethanol Less soluble in alcohol than the potassium salt Freely soluble in water In water, 500 g/L at 20 °C Solubility in water, g/100ml at 20 °C: 100-110 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





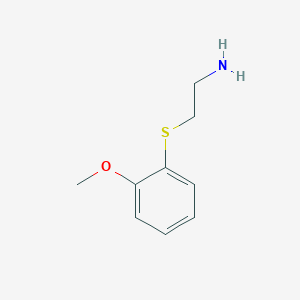

![Ethyl 7-chloro-5-neopentylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3278152.png)

